4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid
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Description
4-((2-Bromophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H17BrN2O4 and its molecular weight is 345.193. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition : A study highlighted the synthesis of compounds, including 4-substituted 2,4-dioxobutanoic acids, demonstrating potent inhibition of glycolic acid oxidase, which suggests potential applications in therapeutic agents or biochemical tools (H. W. Williams et al., 1983).
Surfactant Properties : Another study focused on the synthesis of a new surfactant, 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, which forms large-diameter premicellar aggregation below the critical micelle concentration (CMC), indicating its potential use in industrial and pharmaceutical formulations (Minggui Chen, Xin Hu, M. Fu, 2013).
Nucleophilic Reactions : Research into the interaction of 4-oxobutanoic acids with aminophenyl methanol has led to the formation of complex compounds, providing insights into reaction mechanisms and the potential for creating novel organic molecules (Olga A. Amalʼchieva et al., 2022).
Crosslinking Nucleic Acids to Proteins : The synthesis of derivatives for crosslinking nucleic acids to proteins, illustrating applications in molecular biology for studying gene expression and protein-DNA interactions (G. Fink et al., 1980).
Catalysis in Organic Reactions : A xerogel-sequestered selenoxide catalyst for brominations with hydrogen peroxide and sodium bromide in an aqueous environment was developed, showcasing the potential of 4-(Hydroxymethyl)phenyl benzyl selenoxide derivatives in enhancing reaction efficiencies and sustainability in organic synthesis (Stephanie M Bennett et al., 2008).
Properties
IUPAC Name |
4-(2-bromoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c14-9-4-1-2-5-10(9)16-12(18)8-11(13(19)20)15-6-3-7-17/h1-2,4-5,11,15,17H,3,6-8H2,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSJYMDPVQPHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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